(3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine

Physicochemical profiling Lead optimisation Medicinal chemistry

Securing stereochemically defined, fluorinated building blocks with verified enantiopurity is a persistent bottleneck in medicinal chemistry. (3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine directly addresses this challenge. • Defined (3R,4S) configuration eliminates stereochemical ambiguity, enabling enantioselective synthesis and chiral ligand construction from the outset. • N-(3-methylbutyl) substituent yields XLogP3=1.5 (vs. 2.2 for the parent amine), allowing log P modulation without altering the core oxolane-amine scaffold. • Both enantiomers commercially separable for matched-pair analysis; supplied exclusively for R&D use.

Molecular Formula C9H18FNO
Molecular Weight 175.24 g/mol
CAS No. 2166223-29-4
Cat. No. B1531841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine
CAS2166223-29-4
Molecular FormulaC9H18FNO
Molecular Weight175.24 g/mol
Structural Identifiers
SMILESCC(C)CCNC1COCC1F
InChIInChI=1S/C9H18FNO/c1-7(2)3-4-11-9-6-12-5-8(9)10/h7-9,11H,3-6H2,1-2H3/t8-,9-/m1/s1
InChIKeyLOZBLKDQOHBKND-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine (CAS 2166223-29-4) – Structural Identity and Procurement Baseline


(3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine is a chiral, fluorinated oxolane‑amine building block with the molecular formula C₉H₁₈FNO and a molecular weight of 175.24 g·mol⁻¹. The compound possesses a defined (3R,4S) configuration, combining a tetrahydrofuran ring with a secondary amine bearing an isoamyl substituent and a fluorine atom at the 4‑position . It is supplied exclusively for research and development purposes .

Why In‑Class N‑Alkyl‑4‑fluoro‑oxolan‑3‑amines Cannot Simply Replace (3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine


Substitution within this compound class is not straightforward because both the N‑alkyl chain length (3‑methylbutyl vs. shorter or branched alternatives) and the absolute stereochemistry (3R,4S vs. 3S,4R) can markedly alter physicochemical properties such as lipophilicity, basicity, and conformational preference. Even closely related analogs—e.g., the unsubstituted (3R,4S)-4-fluorooxolan-3‑amine or the enantiomeric (3S,4R) variant—exhibit different hydrogen‑bonding capacities, calculated log P values, and steric profiles, which in turn affect reactivity and molecular recognition . The quantitative data in Section 3 demonstrate where the target compound provides measurable differentiation.

Quantitative Comparative Evidence for (3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine (2166223-29-4)


Calculated Lipophilicity (XLogP3) vs. Unsubstituted Parent Amine

The target compound exhibits a computed XLogP3 of 1.5, whereas the unsubstituted (3R,4S)-4-fluorooxolan-3-amine (CAS 2165994‑98‑7) has an XLogP3 of 2.2. The lower lipophilicity of the N‑(3‑methylbutyl) derivative arises from the reduced exposure of the polar amine group upon alkylation .

Physicochemical profiling Lead optimisation Medicinal chemistry

Hydrogen‑Bond Donor/Acceptor Count vs. N‑(2‑Methoxyethyl) Analog

The target compound contains 1 hydrogen‑bond donor (secondary amine) and 3 hydrogen‑bond acceptors (F, O, N). In contrast, the N‑(2‑methoxyethyl) analog (CAS 2165812‑82‑6) possesses 4 acceptors due to the additional ether oxygen . This difference alters hydrogen‑bonding capacity.

Hydrogen bonding Crystal engineering Receptor–ligand interactions

Enantiomeric Purity and Chiral Configuration vs. (3S,4R) Isomer

The target compound is exclusively the (3R,4S) enantiomer, whereas the (3S,4R) enantiomer (CAS 1643938‑25‑3) is available as a separate entity. The distinct absolute configuration can lead to divergent biological activity or enantioselective reactivity . While no direct head‑to‑head bioassay is publicly available, the availability of both enantiomers as defined stereoisomers is a critical procurement distinction.

Chiral synthesis Stereochemical control Enantioselective catalysis

Supplier‑Specified Purity and Storage Stability vs. Typical Building‑Block Benchmarks

Supplier AK Scientific lists a minimum purity of 95% (HPLC) for the compound, with recommended long‑term storage in a cool, dry environment . While many research‑grade building blocks are offered at ≥95%, explicit documentation of this specification provides a baseline quality assurance metric for procurement decisions.

Chemical procurement Quality control Storage conditions

High‑Value Application Scenarios for (3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine


Chiral Fluorinated Intermediate for Medicinal Chemistry

The defined (3R,4S) stereochemistry and the fluorine atom make the compound a useful chiral building block for constructing fluorinated drug candidates. The moderate XLogP3 of 1.5, combined with a single H‑bond donor, facilitates incorporation into lead series where balanced hydrophilicity is desired .

Asymmetric Synthesis and Chiral Ligand Precursor

Because both (3R,4S) and (3S,4R) enantiomers are commercially separable, researchers can procure the specific isomer needed for enantioselective reactions or chiral ligand synthesis, ensuring stereochemical fidelity from the outset .

Physicochemical Property Tuning in SAR Campaigns

The N‑(3‑methylbutyl) substituent imparts a distinct lipophilicity profile (XLogP3 = 1.5) relative to the parent amine (XLogP3 = 2.2), allowing medicinal chemists to modulate log P without altering the core oxolane‑amine scaffold. This can be critical for optimizing ADME properties .

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